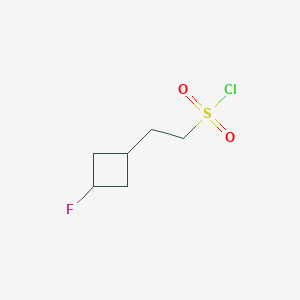

2-(3-Fluorocyclobutyl)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

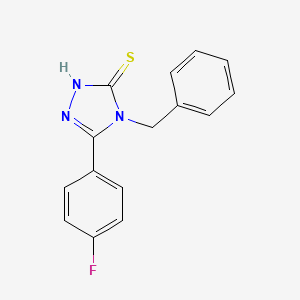

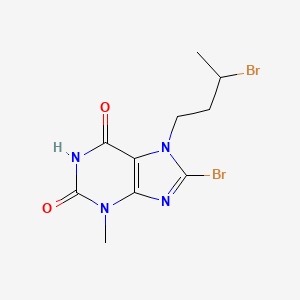

The molecular structure of 2-(3-Fluorocyclobutyl)ethanesulfonyl chloride is represented by the InChI code: 1S/C6H10ClFO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4H2 . This indicates that the molecule consists of a fluorocyclobutyl group attached to an ethanesulfonyl chloride group.Scientific Research Applications

Synthetic Applications

Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides are used as sources of fluorinated radicals in atom transfer radical addition (ATRA) processes. These reactions allow for the addition of fluoroalkyl groups to electron-deficient alkenes, leading to α-chloro-β-fluoroalkylcarbonyl products. This methodology offers a path for diversifying functional groups in organic compounds through facile nucleophilic replacement reactions, showcasing the potential of fluoroalkylsulfonyl chlorides in complex molecule synthesis (Xiaojun Tang & W. R. Dolbier, 2015).

Fluoroalkylthiolation

A method for fluoroalkylthiolation utilizing fluoroalkylsulfonyl chlorides demonstrates their versatility in electrophilic fluoroalkylthiolation of electron-rich arenes and thiols. This approach highlights the ease of handling these reagents and their efficacy in introducing fluoroalkylthiol groups into aromatic molecules, enabling the synthesis of compounds with potential applications in medicinal chemistry and material science (Lvqi Jiang, Wen-bin Yi, & Qiran Liu, 2016).

Material Science and Engineering

Radiolabelling

The use of fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines showcases its importance in the synthesis of imaging agents for positron emission tomography (PET). This application underlines the role of fluoroalkylsulfonyl chlorides in developing diagnostic tools in medicine, providing insights into their potential in bioconjugation and pharmaceutical research (R. Löser et al., 2013).

Environmental Technology

Ionic Liquids

While not directly related to 2-(3-Fluorocyclobutyl)ethanesulfonyl chloride, the study of ionic liquids introduces an interesting aspect of fluorine chemistry in environmental applications. Ionic liquids, often synthesized using fluorinated compounds, are explored as replacements for volatile organic compounds in industrial processes due to their low volatility and potential for being environmentally benign. This research area could hint at the environmental applications of fluoroalkylsulfonyl chlorides in designing new ionic liquids with specific properties for pollution control, waste reduction, and sustainable chemical processes (R. Rogers & G. Voth, 2007).

properties

IUPAC Name |

2-(3-fluorocyclobutyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAXIOCOQFOAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorocyclobutyl)ethanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)